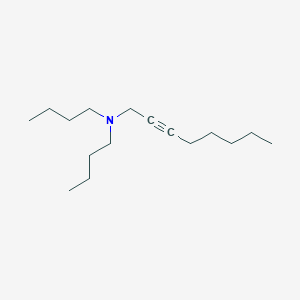

n,n-Dibutyloct-2-yn-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

66894-61-9 |

|---|---|

Molecular Formula |

C16H31N |

Molecular Weight |

237.42 g/mol |

IUPAC Name |

N,N-dibutyloct-2-yn-1-amine |

InChI |

InChI=1S/C16H31N/c1-4-7-10-11-12-13-16-17(14-8-5-2)15-9-6-3/h4-11,14-16H2,1-3H3 |

InChI Key |

BVCNCARQUAGZHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCN(CCCC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dibutyloct 2 Yn 1 Amine

Retrosynthetic Analysis and Precursor Identification for n,n-Dibutyloct-2-yn-1-amine

A retrosynthetic analysis of this compound reveals three principal bond disconnections that lead to readily available starting materials. These disconnections form the basis for the forward synthetic strategies discussed in subsequent sections.

Disconnection 1 (C-N bond): Cleavage of the bond between the nitrogen and the propargylic carbon suggests a nucleophilic substitution or amination pathway. This approach identifies dibutylamine (B89481) as the amine precursor and an oct-2-yne derivative with a suitable leaving group at the C1 position (e.g., a halide) as the electrophilic alkyne precursor.

Disconnection 2 (C-C bond adjacent to Nitrogen): This disconnection points towards a direct alkynylation strategy, specifically a three-component coupling reaction (A³ coupling). This approach utilizes dibutylamine, an aldehyde (such as formaldehyde (B43269) to provide the methylene (B1212753) bridge), and a terminal alkyne (1-heptyne).

Disconnection 3 (C=C and C-N bonds): A hydroamination approach involves the formal addition of a N-H bond from dibutylamine across the triple bond of an octyne isomer. This strategy identifies dibutylamine and an octyne isomer (e.g., oct-2-yne) as the primary precursors.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

Dibutylamine

Oct-2-yne or other octyne isomers

1-Heptyne

Formaldehyde (or a synthetic equivalent)

Oct-2-yn-1-ol or its corresponding halides

Direct Alkynylation Approaches

Direct alkynylation methods focus on forming the crucial C-C bond of the propargylamine (B41283) skeleton by introducing the alkynyl group to an amine-containing fragment. These methods are highly convergent and often atom-economical.

Transition-Metal Catalyzed Alkynylation of Amine Precursors

One advanced strategy involves the transition-metal-catalyzed C-H activation of a C-H bond alpha to the nitrogen atom in a tertiary amine, followed by coupling with an alkyne. While conceptually elegant, this approach is more commonly applied to amines with activating groups. A more prevalent and direct method is the three-component A³ coupling reaction.

The A³ coupling reaction involves the condensation of an aldehyde, a terminal alkyne, and a secondary amine, typically catalyzed by a copper salt. mdpi.com In the context of synthesizing this compound, this would involve the reaction of formaldehyde, 1-heptyne, and dibutylamine. The reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a copper acetylide generated from the terminal alkyne and the copper catalyst.

| Catalyst | Amine | Aldehyde | Alkyne | Solvent | Temperature (°C) | Yield (%) |

| Dicopper Complex | Piperidine | Benzaldehyde | Phenylacetylene | Toluene | 110 | >99 |

| CuI | Various | Various | Various | Solvent-free | Not specified | Good to Excellent |

| CuBr/(R)-quinap | Secondary Amines | Aldehydes | Alkynes | Not specified | Room Temp. | Good |

This table presents representative examples of A³ coupling reactions with various substrates and catalysts to illustrate the general conditions and yields achievable with this methodology. wikipedia.orgchemsynthesis.comfit.edu

Copper-Mediated Coupling Strategies

Copper salts are the most widely used catalysts for A³ coupling reactions due to their efficiency and relatively low cost. researchgate.net Copper(I) salts, such as CuI, CuBr, and CuCl, are particularly effective. The reaction mechanism involves the formation of a copper acetylide, which is a key nucleophilic intermediate. The choice of copper salt, solvent, and temperature can influence the reaction efficiency and yield. For instance, a dicopper complex has been shown to be a highly efficient catalyst for A³ coupling, achieving excellent yields with low catalyst loading. fit.edu Solvent-free conditions have also been successfully employed, offering a greener alternative. chemsynthesis.com

Amination Strategies for Alkyne Scaffolds

Amination strategies involve the formation of the C-N bond by reacting an amine with a pre-functionalized alkyne. These methods offer a different synthetic logic and can be advantageous depending on the availability of the starting materials.

Hydroamination Reactions for this compound Synthesis

Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond. The intermolecular hydroamination of internal alkynes with secondary amines provides a direct route to enamines, which can be subsequently reduced to the desired saturated amine. However, direct formation of allylic amines from internal alkynes and secondary amines has also been reported.

Various transition metals, including early transition metals (e.g., titanium, zirconium) and late transition metals (e.g., rhodium, palladium, gold), can catalyze this transformation. libretexts.orgvtt.fi The regioselectivity of the addition can be a challenge with unsymmetrical internal alkynes like oct-2-yne. For instance, the hydroamination of 4-octyne (B155765) with aniline (B41778), catalyzed by a gold(I) complex, resulted in a low yield of the corresponding imine. frontiersin.org

| Catalyst System | Alkyne | Amine | Product Type | Yield (%) |

| NHC-Gold(I)/AgSbF₆ | 4-Octyne | Aniline | Imine | 5 |

| Pd(II)-Anthraphos | Phenylacetylene | Aniline | Imine | 94 |

| Tantalum Imido Complex | Diphenylacetylene | Aniline | Imine/Enamine | >95 |

| Copper(I) Acetate | 1,2-Diphenylacetylene | N,N-Dibenzyl-O-benzoylhydroxylamine | Enamine | High |

This table showcases various catalyst systems used for the hydroamination of internal and terminal alkynes with different amines, highlighting the diversity of catalysts and the types of products formed. vtt.fifrontiersin.orgnih.govacs.org

Nucleophilic Amination of Oct-2-yne Derivatives

This classic approach involves the reaction of a nucleophilic amine with a propargylic electrophile. For the synthesis of this compound, this would entail the reaction of dibutylamine with an oct-2-yne derivative bearing a leaving group at the C1 position, such as 1-chloro-oct-2-yne or 1-bromo-oct-2-yne. This is a standard S(_N)2 reaction. libretexts.org

A primary challenge with this method is the potential for over-alkylation, although this is not a concern when using a secondary amine like dibutylamine. libretexts.org The basicity of the amine can also lead to competing elimination reactions, especially with sterically hindered substrates. masterorganicchemistry.com However, for a primary propargylic halide, substitution is generally favored. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

| Electrophile | Nucleophile | Base | Solvent | Conditions | Product |

| Propargyl Bromide | Secondary Amines | Calcium Carbonate | Not specified | Not specified | Tertiary Propargylamines |

| Alkyl Halide | Ammonia | Ammonia (excess) | Not specified | Not specified | Primary Amine |

This table provides general examples of nucleophilic substitution reactions to form amines, illustrating the types of electrophiles, nucleophiles, and bases commonly employed. libretexts.orgsemanticscholar.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. While specific data for this exact compound is not extensively documented, a comprehensive analysis of optimized conditions for analogous propargylamine syntheses via A³ coupling provides a strong framework for its efficient preparation. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

Catalyst Selection: A wide range of metal catalysts have been shown to be effective for A³ coupling reactions, with copper and gold complexes being particularly prevalent. researchgate.netmdpi.com Copper salts, such as Cu(I) halides (CuI, CuBr, CuCl), are cost-effective and highly efficient. nih.gov For instance, studies on similar couplings have shown that copper(I) chloride can afford yields of over 90%. nih.gov Supported nano-gold catalysts have also demonstrated high activity. researchgate.net The choice of catalyst can significantly impact reaction time and yield.

Solvent Effects: The reaction can be performed in various organic solvents like toluene, or under solvent-free conditions. nih.govrsc.org Interestingly, water has been successfully employed as a green solvent for A³ couplings, often leading to excellent yields. encyclopedia.pubajgreenchem.com The optimization for the synthesis of this compound would involve screening these options to determine the most effective medium.

Temperature and Reaction Time: The optimal temperature for A³ coupling reactions can range from room temperature to higher temperatures (e.g., 80-120°C), depending on the specific substrates and catalyst used. rsc.org Microwave-assisted synthesis has also been reported to significantly reduce reaction times, often to within minutes, while providing excellent yields. researchgate.net

Influence of Base and Other Additives: In the case of direct N-alkylation with a propargyl halide, the choice of base is critical. Inorganic bases like potassium carbonate are commonly used to neutralize the hydrogen halide formed during the reaction. chemicalbook.com For A³ couplings, a base is not always required as the reaction itself is a condensation.

The following interactive table summarizes typical parameters investigated during the optimization of a generic A³ coupling reaction for the synthesis of a propargylamine, which would be applicable to this compound.

| Parameter | Variation | Typical Outcome on Yield | Reference |

| Catalyst | CuCl, CuBr, CuI | High yields (often >85%) | nih.gov |

| Au/CeO₂ | High yields (60-85%) | researchgate.net | |

| Ni-Zeolite | Good yields | rsc.org | |

| Solvent | Toluene | Effective medium | nih.gov |

| Water | Green alternative, good yields | ajgreenchem.com | |

| Solvent-free | High atom economy, excellent yields | rsc.orgacs.org | |

| Temperature | Room Temperature | Possible with highly active catalysts | rsc.org |

| 80 - 120°C | Commonly used for good conversion | rsc.org | |

| Amine | Dibutylamine | Acyclic secondary amines can be effective | encyclopedia.pubnih.gov |

| Alkyne | Hept-1-yne | Aliphatic alkynes are viable substrates | rsc.org |

| Aldehyde | Formaldehyde | Commonly used C1 source | researchgate.net |

This table is a representation of typical optimization studies for propargylamine synthesis and serves as a guide for the synthesis of this compound.

Considerations for Scalability and Green Chemistry Principles in Synthetic Routes

Scalability: The potential for large-scale synthesis is a critical consideration for any chemical process. The A³ coupling reaction is well-suited for scale-up. Reports have demonstrated successful gram-scale syntheses of various propargylamines using this method with high yields. researchgate.netrasayanjournal.co.in The operational simplicity of the one-pot reaction reduces the number of unit operations, which is advantageous for industrial production. Furthermore, solvent-free protocols or the use of water as a solvent simplifies product isolation and reduces waste streams, contributing to a more scalable and economical process. acs.orgrasayanjournal.co.in The use of heterogeneous or immobilized catalysts further enhances scalability by allowing for easy catalyst recovery and reuse. acs.orgresearchgate.net

Green Chemistry Principles: The synthesis of propargylamines, including this compound, has been a significant area of focus for the application of green chemistry principles. ajgreenchem.com Key areas of improvement include:

Atom Economy: The A³ multicomponent reaction is inherently atom-economical, as the majority of the atoms from the reactants are incorporated into the final product, with water being the only major byproduct. phytojournal.com

Use of Safer Solvents: A significant push towards greener synthesis involves replacing traditional volatile organic compounds with more environmentally benign solvents. Water has been shown to be an excellent solvent for A³ couplings. ajgreenchem.com Additionally, solvent-free (neat) reaction conditions represent an ideal green approach, minimizing solvent waste entirely. rsc.orgresearchgate.net

Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times and, consequently, energy consumption compared to conventional heating methods. researchgate.net

By optimizing the synthetic route for this compound with these principles in mind—for example, by employing a reusable copper catalyst under solvent-free conditions—it is possible to develop a process that is not only efficient in terms of yield but also environmentally sustainable. ajgreenchem.comacs.orgresearchgate.net

Reactivity and Mechanistic Investigations of N,n Dibutyloct 2 Yn 1 Amine

Chemical Transformations Involving the Alkyne Moiety

The internal alkyne functional group in n,n-dibutyloct-2-yn-1-amine is a key site for potential carbon-carbon and carbon-heteroatom bond-forming reactions.

No specific studies on the participation of this compound in cycloaddition reactions, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) commonly known as "click chemistry," have been reported. researchgate.net In principle, internal alkynes can undergo cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles. chemspider.com However, these reactions are generally more sluggish for internal alkynes compared to terminal alkynes and often require more forcing conditions or specialized catalysts. The steric hindrance from the butyl groups on the amine and the alkyl chain on the alkyne could further influence reactivity.

Detailed research findings on the hydroboration or hydrosilylation of this compound are not available in the current scientific literature. Hydroboration of internal alkynes with reagents like borane (B79455) (BH3) or its derivatives typically proceeds via a syn-addition of the H-B bond across the triple bond. wikipedia.org The reaction can produce a mixture of regioisomeric vinylboranes, with the regioselectivity influenced by the steric and electronic properties of the substituents on the alkyne. Subsequent oxidation would lead to corresponding ketones. The directing effect of the tertiary amine group could potentially influence the regioselectivity of this transformation, but this has not been experimentally verified for this compound.

There is no specific literature detailing the use of this compound as a substrate in palladium-catalyzed cross-coupling reactions.

Sonogashira Reaction: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.gov As this compound is an internal alkyne, it is not a suitable substrate for the standard Sonogashira reaction protocol.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While variations of the Heck reaction involving alkynes exist, there are no documented examples using this compound. The reaction of internal alkynes in Heck-type transformations can be complex, often leading to mixtures of products with varying stereochemistry.

Intramolecular Cyclization Reactions and Annulation Pathways

Ynamines and their derivatives, ynamides, are excellent substrates for intramolecular cyclization and annulation reactions, enabling the construction of complex nitrogen-containing heterocyclic and carbocyclic systems. nih.govrsc.orgacademie-sciences.fr For this compound to participate in such reactions, it would typically require the pre-existence of another functional group within its structure, either on the butyl or octynyl chains, to act as the reaction partner.

Common annulation strategies involving ynamines include:

Diels-Alder Reactions: Ynamines can function as potent dienophiles. Intramolecular Diels-Alder (IMDA) reactions of ynamides tethered to a diene have been used to synthesize carbazoles and other fused ring systems. acs.orgresearchgate.net

[2+2] Cycloadditions: The Ficini reaction, a [2+2] cycloaddition between an ynamine and an α,β-unsaturated ketone, can be performed intramolecularly to build complex polycyclic frameworks. nih.gov

Metal-Catalyzed Annulations: Transition metals, particularly gold and palladium, are effective catalysts for a variety of ynamide annulations. rsc.org For instance, gold-catalyzed intramolecular annulation of indole (B1671886) ynamides can produce spirocyclic pyrrolidinoindolines through a proposed keteniminium intermediate. rsc.org The Danheiser benzannulation utilizes ynamines to react with cyclobutenones to form highly substituted aniline (B41778) derivatives, which are precursors to indoles. wikipedia.org

If this compound were appropriately functionalized, it could undergo similar transformations. For example, if one of the butyl groups contained a diene moiety, an intramolecular Diels-Alder reaction could be envisioned.

Theoretical and Experimental Mechanistic Elucidation Studies

The mechanisms of ynamine reactions are often complex, involving short-lived, high-energy intermediates. A combination of kinetic studies, computational modeling, and spectroscopic analysis is typically required for a thorough mechanistic understanding.

Kinetic studies provide crucial insights into reaction mechanisms, helping to identify the rate-determining step and the species involved. The reactivity of ynamines in cycloaddition reactions has been a subject of kinetic analysis. nih.govacs.orged.ac.uk

Studies on the Cu-catalyzed azide-ynamine cycloaddition (CuAAC) have shown that ynamines are superior to conventional alkynes, exhibiting faster reaction kinetics. nih.govacs.orgburleylabs.co.ukresearchgate.net The rate of these reactions is influenced by factors such as the choice of solvent, copper source, and reducing agent. nih.govacs.org For this compound, kinetic studies of its reactions (e.g., cycloadditions) would involve monitoring the disappearance of the reactant or the appearance of the product over time, typically using techniques like HPLC or NMR spectroscopy. nih.goved.ac.uk The rate would be expected to depend on the concentration of the ynamine and the reaction partner. For instance, reactions of allenylidene complexes with ynamines have been shown to follow second-order kinetics. figshare.com

Table 2: Factors Influencing Ynamine Reaction Rates

| Factor | Observation | Expected Impact on this compound |

|---|---|---|

| Substituents | Electron-withdrawing groups on nitrogen (ynamides) decrease reactivity compared to ynamines. rsc.orgbrad.ac.uk | The two electron-donating butyl groups enhance the nucleophilicity of the alkyne, suggesting high reactivity. |

| Catalyst | Choice of metal catalyst and ligands significantly alters reaction rates and pathways. nih.govacs.org | The rate of catalyzed reactions would be highly dependent on the specific catalytic system employed. |

| Solvent | Solvent polarity and coordinating ability can influence reaction kinetics. nih.govacs.org | Reaction rates would need to be optimized by screening various solvents. |

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and model reaction mechanisms. lookchem.com For ynamine chemistry, DFT calculations have been employed to elucidate reaction pathways, rationalize stereochemical outcomes, and understand the nature of transition states and intermediates. researchgate.netiupac.org

DFT studies could be applied to this compound to:

Calculate the energy barriers for various potential reaction pathways, such as cycloadditions or oxidative cyclizations, to predict the most likely products.

Optimize the geometries of transition states to understand how substrates approach each other and why certain stereoisomers are formed preferentially.

Analyze the electronic structure of intermediates, such as the keteniminium ion, to understand their stability and reactivity. d-nb.info

For example, DFT calculations have been used to unravel the mechanism of the [2+2] cycloaddition–retro-electrocyclization sequence between ynamides and tetracyanoethylene. researchgate.net Similar computational studies on this compound would provide a theoretical framework for its reactivity, guiding experimental design.

Direct observation of reactive intermediates is key to confirming proposed reaction mechanisms. Due to their transient nature, specialized spectroscopic techniques are often required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to observe less stable intermediates. For example, upon reaction of an ynamide with a ruthenium complex, a significant shift in the alkyne carbon signals in the ¹³C NMR spectrum provided evidence for the formation of a π-complex intermediate. researchgate.net Multinuclear NMR has been used extensively to study the mechanism of copper-catalyzed ynamine-azide cycloadditions, identifying various copper-ligated species. ed.ac.ukburleylabs.co.uk

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving paramagnetic species, such as those with Cu(II) catalysts, EPR spectroscopy is an invaluable tool for detecting and characterizing these intermediates. ed.ac.ukburleylabs.co.uk

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect cationic intermediates, such as keteniminium ions, by capturing them directly from the reaction mixture.

The study of reactions involving this compound would likely employ these techniques to detect and characterize key intermediates like the keteniminium ion, confirming its central role in the compound's reactivity.

Advanced Spectroscopic and Computational Characterization of N,n Dibutyloct 2 Yn 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as the most powerful tool for the structural determination of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a detailed mapping of the chemical environment of each nucleus and their connectivity within the molecular framework.

The ¹H and ¹³C NMR spectra provide initial, crucial information regarding the number and types of protons and carbons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For n,n-Dibutyloct-2-yn-1-amine, the spectra are predicted based on established increments for similar functional groups and computational models.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the two butyl groups and the octynyl chain. The protons on the carbons adjacent to the nitrogen atom (α-protons) and the propargylic protons are of particular diagnostic value.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the presence of all carbon atoms in the molecule. masterorganicchemistry.com The sp-hybridized carbons of the alkyne bond are expected to resonate in a characteristic downfield region. chemsrc.com The chemical shifts of the carbons in the butyl and octyl chains will be influenced by their proximity to the electron-withdrawing nitrogen atom and the alkyne functionality.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 3.25 (t) | 48.5 |

| 2 | - | 82.0 |

| 3 | - | 78.0 |

| 4 | 2.15 (t) | 18.7 |

| 5 | 1.40 (m) | 31.4 |

| 6 | 1.28 (m) | 28.8 |

| 7 | 1.28 (m) | 22.6 |

| 8 | 0.88 (t) | 14.1 |

| 1' (N-CH₂) | 2.45 (t) | 51.0 |

| 2' | 1.45 (m) | 29.5 |

| 3' | 1.35 (m) | 20.5 |

| 4' | 0.92 (t) | 14.0 |

Note: Predicted values are based on computational models and data from analogous compounds. Actual experimental values may vary. 't' denotes a triplet and 'm' denotes a multiplet.

To unambiguously assign the ¹H and ¹³C signals and to confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY correlations are expected between adjacent protons in the butyl and octyl chains, allowing for the tracing of the carbon backbone of these alkyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a direct and reliable method for assigning the carbon resonances based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. In a molecule like this compound, NOESY can provide information about the preferred conformation of the flexible alkyl chains.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₆H₃₁N), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [C₁₆H₃₁N + H]⁺ | 238.2535 |

| [C₁₆H₃₁N + Na]⁺ | 260.2354 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. For tertiary amines, a characteristic fragmentation pathway is the α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable iminium ion.

In the case of this compound, several fragmentation pathways can be predicted:

α-Cleavage: Loss of a propyl radical from one of the butyl groups to form a stable iminium ion is a likely fragmentation pathway.

Cleavage at the propargylic position: The bond between C1 and C2 can cleave, leading to fragments corresponding to the dibutyloamino group and the octynyl chain.

Loss of the entire butyl or octyl chain: Cleavage of the N-C bonds can also occur.

Predicted Major Fragments in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 196 | [M - C₃H₇]⁺ | α-Cleavage (loss of a propyl radical from a butyl group) |

| 128 | [N(C₄H₉)₂CH₂]⁺ | Cleavage of the C2-C3 bond with charge retention on the amine fragment |

| 110 | [C₈H₁₃]⁺ | Cleavage of the C1-N bond with charge retention on the octynyl fragment |

| 57 | [C₄H₉]⁺ | Loss of a butyl group |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the C-H bonds of the alkyl chains, the C-N bond, and the C≡C triple bond. The C≡C stretching vibration of an internal alkyne is typically weak in the IR spectrum. libretexts.org The absence of a strong N-H stretching band around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine. arkat-usa.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the C≡C triple bond. umsl.edu The stretching vibration of an internal alkyne gives rise to a distinct and often strong signal in the Raman spectrum, typically in the region of 2200-2260 cm⁻¹. rsc.orgresearchgate.net This makes Raman spectroscopy a complementary and powerful technique for confirming the presence of the alkyne functionality.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Intensity (IR/Raman) |

| C-H (sp³) | Stretching | 2850-2960 | 2850-2960 | Strong/Strong |

| C≡C (internal) | Stretching | 2100-2260 | 2200-2260 | Weak/Strong |

| C-N | Stretching | 1030-1230 | 1030-1230 | Medium/Medium |

Computational Chemistry for Electronic Structure and Conformational Analysis

Computational chemistry provides powerful tools for the in-depth characterization of molecular properties that may be difficult or impossible to determine experimentally. For this compound, computational methods are invaluable for understanding its electronic structure and dynamic behavior. These theoretical approaches allow for the calculation of various molecular descriptors, offering insights into the molecule's reactivity, stability, and physical properties. The primary methods employed for this purpose are quantum chemical calculations and molecular dynamics simulations, which together provide a comprehensive picture of the molecule at the atomic level.

Quantum Chemical Calculations of Molecular Orbitals and Electrostatic Potentials

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of this compound. researchgate.netdevagirijournals.com These calculations provide a detailed description of the molecule's electron distribution, which is fundamental to its chemical behavior.

The molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. wikipedia.org The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the lone pair of electrons on the nitrogen atom is expected to significantly contribute to the HOMO, making the amine group a primary site for protonation and reaction with electrophiles. The presence of the electron-rich carbon-carbon triple bond of the octynyl group also influences the electronic landscape, contributing to the electron density of the HOMO and potentially acting as a secondary reactive site.

The electrostatic potential (ESP) surface is another crucial output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. uomustansiriyah.edu.iq Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. For this compound, the most negative electrostatic potential is anticipated to be localized around the nitrogen atom due to its lone pair of electrons. The π-system of the alkyne bond would also exhibit significant electron density. The alkyl chains (dibutyl and the remainder of the octynyl group) would present a more neutral potential.

Below is a table of representative theoretical data for this compound, calculated using DFT methods. These values are illustrative and based on typical results for similar tertiary amines with unsaturated alkyl chains.

| Parameter | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons available to participate in reactions. The value is characteristic of tertiary amines. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy unoccupied orbital, a target for electron acceptance. |

| HOMO-LUMO Gap | 7.0 eV | A relatively large gap suggests good kinetic stability under standard conditions. |

| Electrostatic Potential Minimum (on Nitrogen) | -45 kcal/mol | Confirms the nitrogen lone pair as the primary site for electrophilic attack and hydrogen bonding. |

| Electrostatic Potential on Alkyne π-cloud | -20 kcal/mol | Indicates a secondary, less nucleophilic, electron-rich region. |

These values are theoretical and for illustrative purposes, based on calculations for analogous compounds.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations provide insight into the static electronic properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.netresearchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes their movements. arxiv.org This allows for the exploration of the molecule's conformational landscape and an assessment of its flexibility.

For a molecule like this compound, which possesses several rotatable single bonds, a multitude of conformations are possible. The two butyl groups and the octynyl chain are not static but are in constant motion, leading to a complex potential energy surface with numerous local minima corresponding to different stable conformations.

The conformational landscape of this compound is primarily governed by the rotational barriers around the C-N and C-C single bonds. The bulky butyl groups will sterically interact with each other and with the octynyl chain, influencing the preferred spatial arrangements around the nitrogen atom. The long octynyl chain also possesses significant conformational freedom. MD simulations can map out the relative energies of these different conformations and the energy barriers between them.

Key conformational states for similar long-chain molecules include extended (anti) and folded (gauche) arrangements of the alkyl chains. nih.gov The flexibility of the molecule can be quantified by analyzing the root-mean-square deviation (RMSD) of atomic positions over the course of the simulation, which indicates the degree of structural fluctuation. The analysis of dihedral angles can reveal the most populated conformational states.

Below is a data table summarizing the expected findings from a molecular dynamics simulation of this compound.

| Parameter | Expected Finding (Illustrative) | Significance |

| Major Conformer Population | Gauche conformations of the butyl groups relative to the octynyl chain are likely prevalent due to a balance of steric hindrance and attractive van der Waals forces. | Determines the predominant shape of the molecule in a given environment. |

| Rotational Energy Barrier (C-N bond) | 3-5 kcal/mol | A relatively low barrier indicating significant flexibility and rapid interconversion between different orientations of the butyl groups at room temperature. |

| Overall Molecular Shape | The molecule is expected to adopt a globular, flexible structure rather than a rigid, extended one. | This has implications for its physical properties such as viscosity and its ability to interact with other molecules or surfaces. |

| End-to-End Distance of Octynyl Chain | A broad distribution of distances, indicating significant coiling and flexibility of the long alkyl chain. | Highlights the dynamic nature of the molecule and its ability to adopt various shapes. |

These findings are illustrative and based on the expected behavior of long-chain dialkylamines from molecular dynamics studies. researchgate.netnih.gov

Derivatization and Functionalization Strategies for N,n Dibutyloct 2 Yn 1 Amine

Synthesis of Novel n,n-Dibutyloct-2-yn-1-amine Analogues and Homologues

The synthesis of analogues and homologues of this compound allows for the systematic investigation of structure-activity relationships. This can be achieved by modifying the substituents on both the nitrogen atom and the alkyne terminus.

One of the most efficient methods for synthesizing propargylamines is the A³ coupling reaction, a multicomponent reaction that involves an amine, an aldehyde, and a terminal alkyne, often catalyzed by a transition metal. researchgate.net To generate analogues of this compound, the reactants in the A³ coupling can be varied. For instance, substituting dibutylamine (B89481) with other secondary amines would lead to analogues with different N-alkyl groups. Similarly, replacing hept-1-yne with other terminal alkynes would result in homologues with varying chain lengths at the C4 position.

A general scheme for the synthesis of this compound analogues via A³ coupling is presented below:

Scheme 1: Synthesis of this compound Analogues via A³ Coupling

Where for this compound, R¹ and R² are butyl groups, and R³ is a pentyl group.

The choice of catalyst is crucial for the efficiency of the A³ coupling reaction. Copper and rhodium complexes have been shown to be effective catalysts for this transformation. csic.esorganic-chemistry.org For example, a rhodium-NHC complex has been successfully used to catalyze the three-component coupling of aliphatic aldehydes, aniline (B41778) derivatives, and triisopropylsilylacetylene, yielding a variety of propargylamines in good to excellent yields. csic.es

Below is an interactive data table summarizing the synthesis of various propargylamine (B41283) analogues using different amines and alkynes, illustrating the versatility of the A³ coupling reaction.

| Amine | Alkyne | Catalyst | Product | Yield (%) |

| Dibutylamine | Hept-1-yne | Cu(OAc)₂ | This compound | - |

| Diisopropylamine | Phenylacetylene | Cu(OAc)₂ | N,N-Diisopropyl-3-phenylprop-2-yn-1-amine | 90 |

| Pyrrolidine | Ethynylbenzene | Cu(OAc)₂ | 1-(3-Phenylprop-2-yn-1-yl)pyrrolidine | - |

| Piperidine | 1-Hexyne | Cu(OAc)₂ | 1-(Hept-2-yn-1-yl)piperidine | - |

Data for specific yields of this compound and some analogues were not available in the provided search results.

Another approach to synthesizing homologues involves the reaction of 1-alkoxyalk-1-ynes with lithium dialkylamides, which can produce N,N-dialkylalk-1-yn-1-amines in good yields. thieme-connect.de

Introduction of Additional Functionalities via Alkyne Modification

The carbon-carbon triple bond in this compound serves as a versatile handle for introducing additional functionalities. The reactivity of the alkyne allows for a wide range of chemical transformations.

Cyclization and Isomerization Reactions: Propargylamines can undergo highly selective transformations under specific reaction conditions. For instance, palladium-catalyzed cyclization of propargylamines can lead to the formation of functionalized quinoline (B57606) heterocycles. mdpi.com On the other hand, base-promoted isomerization can yield diverse 1-azadienes. mdpi.com These reactions demonstrate the potential to convert the linear structure of this compound into complex cyclic and acyclic frameworks.

Click Chemistry: The alkyne moiety is an excellent substrate for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. beilstein-journals.org This reaction is highly efficient and can be used to link this compound to other molecules bearing an azide (B81097) group, enabling the construction of more complex structures.

Other Alkyne Reactions: The alkyne can also participate in various other reactions, including:

Sonogashira cross-coupling: To form C-C bonds with aryl or vinyl halides. beilstein-journals.org

Thiol-yne reaction: For the addition of thiols across the triple bond. beilstein-journals.org

Diels-Alder reactions: Where the alkyne can act as a dienophile. beilstein-journals.org

The table below provides examples of reactions that can be used to modify the alkyne functionality of propargylamines.

| Reaction Type | Reagents | Product Type |

| Palladium-catalyzed Cyclization | Pd catalyst | Functionalized Quinolines |

| Base-promoted Isomerization | Base | 1-Azadienes |

| Azide-Alkyne Cycloaddition | Azide, Cu catalyst | Triazoles |

| Sonogashira Coupling | Aryl/vinyl halide, Pd/Cu catalyst | Aryl/vinyl-substituted alkynes |

Functionalization of the Amine Nitrogen for Ligand Design and Catalyst Scaffolds

The tertiary amine nitrogen in this compound can also be a site for functionalization, which is particularly relevant for the design of ligands and catalyst scaffolds.

N-Oxide Formation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation can alter the electronic properties and steric environment of the molecule, potentially influencing its coordinating ability.

Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. This introduces a positive charge and can be a strategy for creating ionic liquids or phase-transfer catalysts.

N-Dealkylation and Re-functionalization: While more challenging for tertiary amines, selective N-dealkylation followed by the introduction of new functional groups can provide access to a wider range of derivatives. d-nb.info For example, methods for the N-deacetylation of aminosugars followed by functionalization have been developed, suggesting that similar strategies could be adapted for tertiary amines like this compound. d-nb.info

The development of methods for the selective functionalization of amines is an active area of research. For instance, palladium-mediated Cγ-H functionalization of alicyclic amines has been demonstrated, allowing for the installation of various heteroatom functional groups at the γ-position with high selectivity. umich.edu While this specific methodology applies to alicyclic amines, it highlights the ongoing efforts to achieve site-selective functionalization in complex amine-containing molecules.

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering advantages in terms of efficiency and atom economy. csic.es Propargylamines, including this compound, are valuable building blocks in MCRs.

As previously mentioned, the A³ coupling reaction is a prime example of an MCR used to synthesize propargylamines. researchgate.netrsc.orgrsc.org Conversely, this compound itself can be a reactant in subsequent MCRs.

For example, propargylamines can be utilized as precursors in the synthesis of various heterocyclic compounds such as pyrroles, quinolines, and oxazolidinones. researchgate.net The combination of the amine and alkyne functionalities within the same molecule allows for diverse reactivity in MCRs.

A notable example is the synthesis of tertiary propargylamines through a copper-catalyzed MCR of primary amines, formaldehyde (B43269), arylboronic acids, and alkynes. rsc.org This demonstrates the potential to incorporate multiple functional groups around the propargylamine core in a single synthetic operation.

The table below lists some MCRs where propargylamines can be utilized as key components.

| MCR Type | Reactants | Resulting Heterocycle |

| A³ Coupling | Aldehyde, Amine, Alkyne | Propargylamine |

| Quinolone Synthesis | Propargylamine, other reagents | Quinolone |

| Pyrrole Synthesis | Propargylamine, other reagents | Pyrrole |

| Oxazolidinone Synthesis | Propargylamine, other reagents | Oxazolidinone |

Research Applications of N,n Dibutyloct 2 Yn 1 Amine and Its Derivatives As Chemical Tools

Utilization as a Synthetic Precursor in Complex Organic Molecule Synthesis

The presence of both a nucleophilic amine and a reactive alkyne makes n,n-Dibutyloct-2-yn-1-amine a valuable building block in organic synthesis. These functional groups can be independently or concertedly involved in forming a variety of molecular architectures.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Propargylamines, a class of compounds to which this compound belongs, are well-established precursors for a diverse range of heterocyclic systems. organic-chemistry.org The alkyne moiety can participate in various cyclization reactions, including cycloadditions, transition-metal-catalyzed cycloisomerizations, and tandem reactions. mdpi.com

For instance, the reaction of propargylamines with suitable coupling partners can lead to the formation of pyridines, pyrroles, imidazoles, and other important heterocyclic cores. organic-chemistry.orgrsc.org While specific examples employing this compound are not prominent in the literature, its structure is amenable to similar transformations. The dibutylamino group can influence the reactivity and regioselectivity of these cyclizations, potentially leading to novel heterocyclic scaffolds.

| Heterocyclic Scaffold | General Synthetic Approach from Alkynes/Amines | Potential Role of this compound |

| Substituted Pyridines | [2+2+2] Cycloaddition of alkynes | Alkyne component in the cycloaddition |

| Polysubstituted Pyrroles | Paal-Knorr synthesis from 1,4-dicarbonyls and amines | Amine source in condensation with a diketone |

| Imidazoles | Multi-component reactions involving an amine, aldehyde, and alkyne | Amine or alkyne source in the reaction mixture |

| Quinolines | Friedländer annulation using an aminoaryl ketone and a compound with a reactive methylene (B1212753) group | Could be modified to fit the structural requirements |

| Oxazoles | Van Leusen reaction from tosylmethyl isocyanide and an aldehyde | Not a direct precursor, but could be modified |

This table presents generalized synthetic routes to various heterocyclic scaffolds and illustrates the potential, though not explicitly documented, role of this compound or its derivatives.

Macrocycles are of significant interest in host-guest chemistry, catalysis, and drug discovery. The synthesis of macrocycles often involves the strategic connection of bifunctional building blocks. The dual functionality of this compound makes it a candidate for the construction of macrocyclic frameworks. The terminal ends of the octyne chain and the amine functionality could be envisioned to undergo cyclization with appropriate linkers.

The [n+n] condensation of diamines and dialdehydes is a common method for creating imine macrocycles, which can be subsequently reduced to their amine counterparts. mdpi.com While this compound is a tertiary amine and cannot directly participate in imine formation, its synthesis could be adapted to start from a primary amine that is later alkylated. Alternatively, the alkyne group can be used in cyclization reactions, such as Glaser or Eglinton couplings, to form macrocycles containing diacetylene linkages. The specific geometry and rigidity of the octyne chain would influence the size and shape of the resulting macrocycle. researchgate.net The synthesis of peptide-like macrocycles containing N-alkylated residues is an area of growing interest, and the dibutylamino moiety of the title compound could be a feature in such complex structures. nih.govmdpi.com

Role in the Development of Metal Ligands and Organocatalysts

The nitrogen atom of the dibutylamino group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property, combined with the structural scaffold of the molecule, suggests its utility as a ligand in catalysis.

Asymmetric catalysis is a critical technology for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The development of new chiral ligands is a continuous effort to improve the efficiency and selectivity of catalytic reactions. scu.edu.cn Chiral amines and their derivatives are a prominent class of ligands and organocatalysts. sioc-journal.cn

While this compound is achiral, it could serve as a precursor for the synthesis of chiral ligands. For example, functionalization of the carbon backbone or modification of the butyl groups on the nitrogen could introduce chirality. The resulting chiral amine could then be used as a ligand for various metal-catalyzed asymmetric reactions, such as hydrogenations, C-C bond formations, or aminations. d-nb.infosnnu.edu.cn The alkyne group could also be involved in the ligand structure, potentially leading to bidentate or tridentate ligands with unique electronic and steric properties. The development of C2-symmetric chiral N,N'-dioxide ligands from amino acids and amines highlights a potential pathway for transforming simple amines into powerful catalysts for asymmetric synthesis. rsc.org

| Type of Asymmetric Catalysis | Role of Chiral Amine Ligands | Potential Application of a Chiral Derivative of this compound |

| Asymmetric Hydrogenation | Control the stereochemical outcome of the reduction of prochiral olefins or ketones. | As a ligand for a rhodium or iridium catalyst. |

| Asymmetric C-C Coupling | Induce enantioselectivity in reactions like the Heck or Suzuki coupling. | As a ligand for a palladium catalyst. |

| Asymmetric Aldol Reaction | Act as an organocatalyst to form chiral β-hydroxy ketones. | As a chiral base or in combination with a metal Lewis acid. |

| Asymmetric Epoxidation | Direct the stereoselective formation of epoxides from alkenes. | As part of a chiral catalyst complex, for instance with titanium or vanadium. |

This table outlines the roles of chiral amine ligands in various asymmetric reactions and speculates on the potential use of a chiral derivative of this compound.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. tcichemicals.comnih.govresearchgate.net These materials are constructed from metal nodes and organic linkers (in MOFs) or through covalent bonds between organic building blocks (in COFs). mdpi.comunibo.it

Amine-functionalized organic molecules are frequently used as linkers in the synthesis of MOFs and COFs. nih.govmdpi.com The amine groups can serve as coordination sites for metal ions or as reactive sites for post-synthetic modification. The structure of this compound, with its amine and alkyne functionalities, suggests its potential as a linker or a modifying agent for these porous materials. For instance, a di-functionalized derivative of this compound could be used as a building block for a COF, where the alkyne groups participate in the framework-forming reactions. tcichemicals.com The tertiary amine would then be incorporated into the pores of the COF, where it could act as a catalytic site or a binding site for guest molecules. Similarly, it could be incorporated into MOF structures. nih.govmdpi.commdpi.com

Applications in Materials Science Research as a Monomer or Scaffold Component

The unique chemical structure of this compound also suggests its potential use as a monomer or a key scaffold component in the development of new materials.

The alkyne functionality can undergo polymerization through various methods, including Ziegler-Natta catalysis or metathesis polymerization, to produce polyacetylenes. The resulting polymer would have a polyene backbone with pendant dibutylaminomethyl groups, which could impart interesting electronic and physical properties to the material. The presence of the amine groups could also allow for post-polymerization modification to further tune the material's properties.

Furthermore, the molecule could be used as a component in the synthesis of more complex polymer architectures. For example, it could be incorporated as a side chain in a polymer to introduce specific functionalities or to influence the polymer's morphology. The study of how different monomer precursors with identical functionality affect the properties of a polymer network is an active area of research, and this compound could serve as a valuable model compound in such studies. dtu.dk

| Material Type | Potential Role of this compound | Resulting Material Properties |

| Polyacetylene Derivative | Monomer for alkyne polymerization. | Conductive polymer with tunable solubility and processability due to the dibutylamino groups. |

| Functionalized Polymer | Side-chain component attached to a polymer backbone. | Modified surface properties, potential for self-assembly, or as a platform for further chemical reactions. |

| Cross-linked Network | Cross-linking agent through reactions of the alkyne group. | Thermoset material with specific thermal and mechanical properties. |

This table illustrates the potential applications of this compound as a monomer or scaffold in materials science, based on the known reactivity of its functional groups.

Polymeric Building Blocks for Functional Polymers

The carbon-carbon triple bond in conjunction with the nitrogen atom in ynamines provides a reactive site for polymerization. tandfonline.compsu.edu Ynamines, which are alkynes directly linked to a nitrogen atom, are valuable functionalized alkynes due to the electron-donating nature of the nitrogen, which makes them highly reactive towards various electrophiles. clockss.org

Research on ynamine-containing diacetylenes has demonstrated their capability to undergo solid-state polymerization to form polydiacetylenes. tandfonline.com These polymers are of interest due to their extended π-conjugated systems, which can lead to valuable nonlinear optical, conductive, and magnetic properties. tandfonline.com The polymerization reactivity is highly dependent on the crystal structure of the monomer. tandfonline.com While this compound is not a diacetylene, its ynamine functionality suggests potential for incorporation into polymer chains.

Furthermore, bis(ynamine)s have been shown to undergo efficient spontaneous 1:1 copolymerization with carbon dioxide in the absence of a catalyst to produce poly(4-pyrone)s. psu.edu This type of polymerization highlights the ability of the ynamine group to react with electrophiles and form novel polymer architectures. The resulting poly(4-pyrone)s are soluble in common organic solvents and contain reactive moieties, suggesting their potential as functional polymers. psu.edu

The stability of ynamines can be a challenge for their application in synthesis due to their sensitivity to hydrolysis. clockss.org This has led to the development of ynamides, where an electron-withdrawing group is attached to the nitrogen atom, making them more robust and easier to handle while retaining useful reactivity. nih.govresearchgate.netorgsyn.org Ynamides have been explored as building blocks for various synthetic transformations and could be a strategy to create more stable monomers for polymerization. nih.govresearchgate.net

Table 1: Examples of Polymerization Reactions Involving Ynamine Derivatives

| Monomer Type | Polymerization Method | Resulting Polymer | Potential Properties/Applications | Reference |

| Ynamine-incorporating diacetylenes | Solid-state polymerization | Polydiacetylenes | Nonlinear optics, conductivity, magnetism | tandfonline.com |

| Bis(ynamine)s | Spontaneous 1:1 copolymerization with CO2 | Poly(4-pyrone)s | Functional polymers with reactive moieties | psu.edu |

| Alkynyl bromides and sulfonamides | Polycoupling | Poly(ynesulfonamide)s | Materials with N–C≡C bonds in the main chain | researchgate.net |

Surface Functionalization Agents

The amine and alkyne functionalities in this compound make it a potential candidate for modifying the surfaces of various materials. Amine-terminated self-assembled monolayers (SAMs) are widely used to functionalize silica (B1680970) surfaces, often serving as a primary layer for the attachment of other molecules, for instance in the field of biosensors. rsc.org The amine group can provide a point of attachment or a site for further chemical reactions.

The formation of well-defined amino-terminated monolayers can sometimes be challenging due to interactions of the amine group with the surface. rsc.org Strategies such as using protecting groups for the amine can lead to more controlled and well-organized SAMs. rsc.org The reactivity of the resulting amino-terminated surfaces can then be utilized for further functionalization. rsc.org

The alkyne group in this compound also offers a route for surface attachment. Terminal alkynes have been shown to form highly ordered self-assembled monolayers on gold substrates. harvard.edu This process requires an oxygen-free environment to prevent oxidation of the acetylene (B1199291) group. harvard.edu The resulting SAMs exhibit properties similar to the well-studied alkanethiolate SAMs on gold, suggesting that alkyne-based anchors can be a viable alternative for creating ordered organic thin films. harvard.edu

Furthermore, the development of amine-boranes as ligands for surface functionalization has shown that functionalities typically considered incompatible with boranes, such as alkynes, are well-tolerated. rsc.org This opens up possibilities for creating SAMs of molecules containing both amine and alkyne groups on surfaces like gold and silica. rsc.org The combination of a strong anchoring group with a reactive terminal group is a key principle in designing functional surfaces. While this compound has an internal alkyne, its reactivity could still be exploited for surface reactions after monolayer formation.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, is a powerful tool for bioconjugation and surface modification. acs.orgnih.gov Ynamines have been shown to be superior reactive groups in CuAAC reactions, often requiring lower copper loadings compared to terminal alkynes. acs.orgnih.gov This suggests that a surface functionalized with a molecule like this compound could be highly efficient for subsequent "click" chemistry applications.

Table 2: Potential Surface Functionalization Strategies Involving Ynamine-like Structures

| Functional Group | Substrate | Monolayer Formation/Reaction | Key Findings/Potential | Reference |

| Amine | Silica | Self-Assembled Monolayers (SAMs) | Widely used for primary functionalization; control over organization is key. | rsc.org |

| Terminal Alkyne | Gold (Au(111)) | Self-Assembled Monolayers (SAMs) | Forms highly ordered monolayers in an oxygen-free environment. | harvard.edu |

| Thiol- and alkoxysilane-bearing amine-boranes | Gold and Silica | Self-Assembled Monolayers (SAMs) | Demonstrates tolerance of alkyne functionality in amine-containing surface ligands. | rsc.org |

| Ynamine | Various | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Superior reactivity compared to terminal alkynes, requiring lower catalyst loading. | acs.orgnih.gov |

Future Directions and Emerging Research Avenues for N,n Dibutyloct 2 Yn 1 Amine

Development of More Efficient and Sustainable Synthetic Routes

The advancement of ynamide chemistry is intrinsically linked to the development of practical and efficient synthetic methods. While general methods for ynamide synthesis exist, future research on n,n-Dibutyloct-2-yn-1-amine will likely focus on optimizing these routes for sustainability and efficiency. Key areas of investigation will include the use of earth-abundant metal catalysts, milder reaction conditions, and atom-economical transformations.

One promising avenue is the refinement of copper-catalyzed cross-coupling reactions, which are a major strategy for accessing ynamides. Future work could explore the use of novel ligand systems to enhance the catalytic efficiency and substrate scope for the synthesis of this compound. Additionally, the development of catalytic systems that can operate in greener solvents or even under solvent-free conditions would represent a significant step towards more sustainable chemical manufacturing.

| Synthetic Strategy | Potential Improvement for this compound Synthesis |

| Copper-Catalyzed Cross-Coupling | Development of more active and selective catalysts, use of greener solvents. |

| Modified Ullmann Coupling | Lowering reaction temperatures and using less expensive reagents. |

| Electrophilic Alkynylation | Exploring new alkynylating agents for improved yields and functional group tolerance. |

Exploration of Unprecedented Reactivity Patterns and Selectivity Control

The rich and diverse chemistry of ynamides offers a fertile ground for discovering novel transformations. For this compound, future research is expected to uncover unprecedented reactivity patterns, particularly in the realm of asymmetric catalysis and the synthesis of complex molecular architectures. The development of chemo-, regio-, and stereoselective reactions is a key objective in modern organic synthesis, and ynamides have proven to be excellent substrates in this regard.

Future investigations could focus on the diastereoselective and enantioselective functionalization of the alkyne moiety in this compound. This could involve the use of chiral catalysts to control the stereochemical outcome of addition reactions across the triple bond. Furthermore, the exploration of novel cyclization and cycloaddition reactions involving this compound could lead to the rapid assembly of structurally diverse nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

Advanced Computational Modeling for Predictive Reactivity and Structure-Property Relationships

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. In the context of this compound, advanced computational modeling, such as Density Functional Theory (DFT), can provide deep insights into its electronic structure and reaction mechanisms. Future research will likely leverage these computational tools to predict the feasibility of new reactions and to design experiments more effectively.

By modeling transition states and reaction intermediates, researchers can gain a better understanding of the factors that control selectivity in reactions involving this compound. This predictive power can accelerate the discovery of new transformations and catalysts. Furthermore, computational studies can be employed to predict the physical and chemical properties of molecules derived from this compound, aiding in the design of new materials and functional molecules.

| Computational Approach | Application to this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of stereochemical outcomes. |

| Molecular Dynamics (MD) | Simulation of the behavior of this compound in different solvent environments. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the biological activity of derivatives of this compound. |

Interdisciplinary Research Integrating this compound into Novel Chemical Systems

The unique properties of ynamides make them attractive for integration into a variety of chemical systems, spanning materials science, medicinal chemistry, and chemical biology. Future interdisciplinary research will likely explore the incorporation of this compound into polymers, functional materials, and biologically active molecules.

In materials science, the rigid, linear structure of the alkyne in this compound could be exploited to create novel polymers with interesting electronic and optical properties. In medicinal chemistry, the ynamide moiety can serve as a versatile handle for the synthesis of complex nitrogen-containing scaffolds for drug discovery. Furthermore, the reactivity of the ynamide can be harnessed for the development of chemical probes and bioconjugation reagents in chemical biology. The broad applicability of ynamide chemistry suggests a bright future for the interdisciplinary exploration of this compound.

Q & A

Q. What are the optimal synthetic routes for n,n-Dibutyloct-2-yn-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of tertiary amines like this compound often involves alkylation of primary/secondary amines with alkynyl halides or via transition-metal-catalyzed coupling. For example:

- Route 1 : Alkynylation of dibutylamine using oct-2-yn-1-yl halides under basic conditions (e.g., KOH in DMF at 80–100°C).

- Route 2 : Palladium-catalyzed cross-coupling of dibutylamine with alkynyl precursors (e.g., Sonogashira coupling, requiring Pd(PPh₃)₄ and CuI as co-catalysts).

Q. Key Variables :

- Solvent polarity (DMF enhances nucleophilicity of amines).

- Temperature : Higher temperatures (>100°C) may lead to side reactions like alkyne oligomerization.

- Catalyst loading : Excess Pd can reduce purity due to residual metal contamination.

Refer to analogous syntheses of structurally similar amines for optimization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 0.8–1.5 ppm (butyl chains), δ 2.2–2.8 ppm (N–CH₂), and δ 1.9–2.1 ppm (alkyne protons).

- ¹³C NMR : Confirm alkyne carbons (~70–90 ppm) and quaternary N–C bonds.

- Infrared Spectroscopy (IR) : Sharp absorption at ~2100–2260 cm⁻¹ (C≡C stretch).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 209.3 (C₁₆H₂₇N⁺).

Validation : Compare with literature data for related alkyne-containing amines .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- Containment : Use fume hoods with ≥100 ft/min airflow to avoid inhalation of volatile amines.

- Spill Management : Absorb with diatomaceous earth; neutralize with dilute acetic acid (1:10 v/v) to protonate amine residues.

- PPE : Nitrile gloves, lab coat, and safety goggles (amines can cause skin/eye irritation).

Refer to SDS guidelines for tertiary amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

Methodological Answer : Contradictions often arise from differences in:

- Steric effects : Bulky butyl groups may hinder nucleophilic attacks in alkylation reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms, while non-polar solvents favor elimination.

- Catalyst compatibility : Pd-based catalysts may deactivate in the presence of alkyne groups.

Q. Approach :

Replicate conflicting experiments under controlled conditions.

Use kinetic studies (e.g., UV-Vis monitoring) to track intermediate formation.

Apply DFT calculations to model steric/electronic effects.

Case studies on analogous amines highlight these variables .

Q. What mechanistic insights explain the catalytic behavior of this compound in cross-coupling reactions?

Methodological Answer : The alkyne moiety in this compound can act as a π-ligand in transition-metal catalysis (e.g., Pd or Ni complexes).

- Coordination : Alkyne binds to metal centers, facilitating oxidative addition of aryl halides.

- Electronic effects : Electron-rich alkyne enhances electron density at the metal, accelerating transmetallation steps.

Q. Experimental Validation :

- X-ray crystallography : Confirm metal-alkyne coordination geometry.

- Kinetic isotope effects : Compare reaction rates with deuterated analogs to probe rate-determining steps.

Refer to palladium-catalyzed decarboxylative coupling studies for methodology .

Q. How does the steric profile of this compound influence its applications in asymmetric synthesis?

Methodological Answer : The bulky dibutyl groups create a chiral environment, enabling:

- Enantioselective catalysis : Use as a ligand in asymmetric hydrogenation (e.g., Ru-complexes).

- Chiral resolution : Separate enantiomers via diastereomeric salt formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.